Product packaging for (1S,3R)-3-(Dimethylamino)cyclohexanol(Cat. No.:CAS No. 6982-36-1)

(1S,3R)-3-(Dimethylamino)cyclohexanol

Cat. No.: B2461123
CAS No.: 6982-36-1
M. Wt: 143.23
InChI Key: PYYBPWSWSPMKTL-SFYZADRCSA-N
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Description

The Foundational Role of Chiral Molecules in Modern Organic Chemistry

Chirality is a fundamental property of asymmetry in molecules, describing how a molecule cannot be superimposed on its mirror image, much like a person's left and right hands. libretexts.org This concept is a cornerstone of modern organic chemistry, profoundly influencing the physical, chemical, and biological properties of compounds. numberanalytics.com The phenomenon of chirality often arises from a carbon atom bonded to four different substituents, creating a stereocenter or chiral center. Molecules that are non-superimposable mirror images of each other are known as enantiomers.

While enantiomers exhibit identical physical properties in a non-chiral environment, their interactions within biological systems can differ dramatically. numberanalytics.comnumberanalytics.com This distinction is critically important in pharmacology, where one enantiomer of a drug may provide a therapeutic effect while its counterpart could be inactive or even harmful. The infamous case of thalidomide (B1683933) serves as a stark reminder of this, where one enantiomer was an effective sedative and the other was teratogenic. numberanalytics.com Biological systems themselves are inherently chiral; essential molecules of life such as amino acids and sugars exist predominantly as single enantiomers. Consequently, the ability to control the precise three-dimensional arrangement of atoms—a field known as stereochemistry—is paramount in the synthesis of complex molecules for pharmaceuticals, materials science, and agrochemicals. numberanalytics.comhilarispublisher.com

Significance of Aminoalcohols as Enantiopure Building Blocks and Catalysts

Aminoalcohols, organic compounds containing both an amine and an alcohol functional group, are highly valued scaffolds in organic synthesis. When obtained in enantiopure form, their utility expands significantly, positioning them as crucial components in the construction of complex chiral molecules. frontiersin.org These compounds serve a dual role as both versatile chiral building blocks (synthons) and as highly effective catalysts or ligands in asymmetric synthesis. acs.orgresearchgate.net

As building blocks, enantiopure aminoalcohols are incorporated into the structures of numerous biologically active compounds, including pharmaceuticals. frontiersin.orgacs.org Their bifunctional nature allows for diverse chemical modifications, providing a robust framework for constructing intricate molecular architectures. The demand for efficient methods to produce these compounds has spurred considerable research and development in synthetic organic chemistry. frontiersin.orgresearchgate.net

In the realm of catalysis, chiral aminoalcohols are frequently employed as ligands that coordinate to a metal center, forming a chiral catalyst. nii.ac.jp These catalysts can guide a chemical reaction to selectively produce one enantiomer of the product over the other. hilarispublisher.com They have also found widespread use as organocatalysts, accelerating reactions without the need for a metal. This ability to induce stereoselectivity is at the heart of asymmetric catalysis, a field dedicated to the efficient and precise synthesis of chiral molecules.

Positioning of (1S,3R)-3-(Dimethylamino)cyclohexanol within the Chiral 1,3-Aminoalcohol Landscape

Within the broader class of aminoalcohols, the spatial relationship between the amino and hydroxyl groups is a key structural determinant. While 1,2-aminoalcohols are more commonly studied, 1,3-aminoalcohols represent a vital and versatile subclass with a rich history in asymmetric synthesis. researchgate.net The compound this compound belongs to this important category, characterized by the placement of the dimethylamino and hydroxyl groups at the 1 and 3 positions of a cyclohexane (B81311) ring.

1,3-Aminoalcohols are integral structural motifs in many natural products and active pharmaceutical ingredients. researchgate.netacs.org Their distinct 1,3-disposition allows them to form stable six-membered chelate rings when coordinating to metal centers, a feature that is highly advantageous in catalysis. These compounds have been successfully utilized as chiral auxiliaries and as ligands for a wide array of metal catalysts—including those based on zinc, copper, titanium, and palladium—to induce asymmetry in a variety of chemical transformations. researchgate.net

Notable applications include the enantioselective addition of organometallic reagents (like organozinc compounds) to aldehydes and ketones, which is a powerful method for forming carbon-carbon bonds. nii.ac.jp Research has shown that optically active 1,3-aminoalcohols can catalyze such reactions with good yields and high to moderate enantioselectivities. nii.ac.jp The rigid cyclic backbone of cyclohexanol-based 1,3-aminoalcohols, such as this compound, provides a well-defined stereochemical environment, making it a promising candidate for inducing high levels of asymmetry in catalyzed reactions. The development and application of such compounds continue to be an active area of research, aiming to create more efficient and selective synthetic methodologies. nih.govresearchgate.net

Data Table for this compound

PropertyValue
IUPAC Name (1S,3R)-3-(dimethylamino)cyclohexan-1-ol
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
CAS Number 6982-36-1
Canonical SMILES CN(C)[C@H]1CCC@HO
InChIKey PYYBPWSWSPMKTL-ZJUUUORVSA-N
Topological Polar Surface Area 23.5 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO B2461123 (1S,3R)-3-(Dimethylamino)cyclohexanol CAS No. 6982-36-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3R)-3-(dimethylamino)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9(2)7-4-3-5-8(10)6-7/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYBPWSWSPMKTL-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCC[C@@H](C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Exploration of 1s,3r 3 Dimethylamino Cyclohexanol and Its Analogues As Chiral Ligands and Auxiliaries in Asymmetric Catalysis

Design Principles for Chiral Ligands Based on Aminoalcohol Frameworks

The effectiveness of chiral aminoalcohol ligands in asymmetric catalysis is deeply rooted in their structural and electronic properties. These compounds can form stable chelate complexes with metal centers, creating a well-defined chiral environment that directs the stereochemical outcome of a reaction.

Stereochemical Features Influencing Ligand Performance

The stereochemistry of the amino and alcohol groups on the cyclohexyl backbone is paramount in determining the ligand's efficacy. In the case of a trans-1,3-disubstituted cyclohexane (B81311) like (1S,3R)-3-(Dimethylamino)cyclohexanol, the substituents are expected to adopt a diequatorial conformation to minimize steric strain. This rigid conformation is advantageous as it reduces the number of possible transition states, leading to higher enantioselectivity.

The key stereochemical features that are known to influence the performance of such ligands include:

Absolute Configuration: The (1S,3R) configuration dictates the specific three-dimensional arrangement of the coordinating nitrogen and oxygen atoms, which in turn determines the facial selectivity of the catalyzed reaction.

Relative Configuration: The trans relationship between the dimethylamino and hydroxyl groups establishes a specific dihedral angle and distance between the coordinating atoms, influencing the geometry of the resulting metal complex.

Conformational Rigidity: The cyclohexane ring provides a rigid scaffold, which is crucial for maintaining a consistent chiral environment around the metal center during the catalytic cycle.

Metal Complexation Behavior with Transition Metals (e.g., Zn, Cu, Pd)

Aminoalcohols are versatile ligands capable of coordinating with a variety of transition metals, including zinc, copper, and palladium. The nitrogen of the amino group and the oxygen of the alcohol group act as Lewis bases, donating electron pairs to the metal center to form a stable five-membered chelate ring.

The nature of the metal-ligand interaction is crucial for catalysis. For instance, in reactions involving organozinc reagents, the aminoalcohol ligand first reacts with the dialkylzinc to form a zinc alkoxide. This in-situ generated complex is the active catalyst. The bidentate coordination of the aminoalcohol to the zinc center creates a chiral pocket that directs the approach of the substrates, leading to an enantioselective transformation. While general principles of metal complexation with aminoalcohols are well-established, specific studies detailing the coordination chemistry of this compound with transition metals are not available.

Applications in Enantioselective Carbon-Carbon Bond Forming Reactions

Chiral aminoalcohols are widely employed as ligands in a range of enantioselective carbon-carbon bond-forming reactions. Their ability to induce high levels of stereocontrol has made them valuable tools in synthetic organic chemistry.

Asymmetric Additions of Organometallic Reagents to Carbonyl Compounds

One of the most prominent applications of chiral aminoalcohols is in the catalysis of the addition of organometallic reagents to prochiral carbonyl compounds, a fundamental method for the synthesis of chiral secondary alcohols.

The enantioselective addition of dialkylzinc reagents to aldehydes is a benchmark reaction for testing the efficacy of new chiral ligands. The reaction is typically catalyzed by a small amount of a chiral aminoalcohol. The proposed catalytic cycle involves the formation of a chiral zinc-aminoalkoxide complex, which then coordinates to the aldehyde. The alkyl group from the organozinc reagent is subsequently transferred to one of the enantiotopic faces of the aldehyde, dictated by the chiral environment of the ligand.

Despite the extensive research in this area with a vast library of chiral aminoalcohol ligands, specific data on the performance of this compound in this reaction, such as enantiomeric excess and yield for the addition of diethylzinc (B1219324) to benzaldehyde, are not documented in the available literature. Consequently, a data table for this specific transformation cannot be generated.

Beyond organozinc additions, chiral aminoalcohols can also serve as ligands in other stereoselective alkylation processes. These include, for example, the addition of other organometallic reagents or the enantioselective alkylation of enolates. The principles of stereochemical control remain similar, relying on the formation of a chiral metal complex to direct the approach of the electrophile.

As with organozinc additions, there is a lack of specific research findings and data regarding the application of this compound as a chiral ligand in broader stereoselective alkylation reactions.

Catalytic Asymmetric Cycloaddition Reactions (e.g., Diels-Alder, 1,3-Dipolar)

Chiral aminoalcohols and their derivatives have demonstrated considerable efficacy as organocatalysts in asymmetric cycloaddition reactions. These reactions are fundamental in synthetic organic chemistry for the construction of cyclic compounds with high stereospecificity.

In the realm of 1,3-dipolar cycloadditions, these catalysts have been successfully employed to facilitate the reaction between imino esters and nitroalkenes. nih.gov The aminoalcohol-derived ligand, in conjunction with a silver salt, creates a chiral complex that effectively controls the facial selectivity of the approach of the dipole to the dipolarophile. nih.gov This methodology has proven valuable for the synthesis of enantiomerically enriched pyrrolidines, which are core structures in many biologically active compounds. nih.gov High enantioselectivities, often exceeding 90% ee, have been achieved for the major diastereoisomer of the cycloadduct. nih.gov

Similarly, in Diels-Alder reactions, β-amino alcohol organocatalysts have been shown to be efficient in promoting the cycloaddition of various dienophiles with dienes. nih.gov The catalyst's ability to form hydrogen bonds with the dienophile activates it towards the cycloaddition, while the chiral backbone of the aminoalcohol dictates the stereochemical outcome.

The versatility of these aminoalcohol-based catalysts is further highlighted by their application in trimethylenemethane (TMM) cycloaddition reactions, providing access to highly substituted carbocycles.

Michael Addition Reactions Catalyzed by Chiral Aminoalcohol Derivatives

The asymmetric Michael addition stands as a powerful tool for carbon-carbon and carbon-heteroatom bond formation. nih.gov Chiral aminoalcohols and their derivatives have been extensively utilized as organocatalysts and ligands for metal-catalyzed versions of this reaction.

Simple primary β-amino alcohols have been shown to be effective organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. nih.gov These reactions often proceed with high chemical yields and excellent stereoselectivities, affording Michael adducts with up to 99% enantiomeric excess (ee) and diastereomeric ratios (dr) as high as 99:1. nih.gov The catalytic activity stems from the bifunctional nature of the aminoalcohol, where the amino group can activate the nucleophile through enamine formation, and the hydroxyl group can activate the electrophile via hydrogen bonding. mdpi.com

Furthermore, C2-symmetric amino diols have been used to synthesize heterobimetallic catalysts, such as those containing lithium and aluminum, which are highly effective in promoting various Michael addition reactions. researchgate.netsemanticscholar.org These catalysts have been successfully applied to the addition of malonates and thiophenol to α,β-unsaturated compounds, yielding the corresponding adducts in good yields and with high enantiomeric excesses. researchgate.netsemanticscholar.org Polymer-anchored versions of these catalysts have also been developed, simplifying catalyst recovery and reuse. researchgate.netsemanticscholar.org

The scope of Michael acceptors in these reactions is broad and includes α,β-unsaturated ketones, aldehydes, cyano compounds, and nitro compounds. researchgate.netsemanticscholar.org The choice of catalyst, solvent, and reaction conditions can be tailored to achieve optimal results for a given substrate combination.

Table 1: Asymmetric Michael Addition of β-Keto Esters to Nitroalkenes Catalyzed by Primary β-Amino Alcohols

Entry β-Keto Ester Nitroalkene Catalyst Yield (%) dr (syn/anti) ee (%)
1 Ethyl 2-oxocyclopentanecarboxylate (E)-β-Nitrostyrene (S)-2-Amino-3-methyl-1-butanol 80 99:1 99
2 Ethyl 2-oxocyclohexanecarboxylate (E)-β-Nitrostyrene (S)-2-Amino-3-phenyl-1-propanol 75 95:5 97
3 Diethyl malonate (E)-1-Nitro-2-phenylethene (1R,2S)-1-Amino-2-indanol 85 - 95

Allylic Alkylation and Heck Reactions Mediated by Aminoalcohol-Metal Complexes

Palladium-catalyzed asymmetric allylic alkylation (AAA) and Heck reactions are powerful methods for the formation of carbon-carbon bonds. The stereochemical outcome of these reactions is often controlled by the use of chiral ligands that coordinate to the palladium center. Chiral aminoalcohols and their derivatives have found application as effective ligands in these transformations.

In the asymmetric Heck reaction, chiral P,N-ligands derived from aminoalcohols have been successfully employed. mdpi.com These ligands create a chiral environment around the palladium catalyst, influencing the stereochemistry of the carbopalladation and subsequent β-hydride elimination steps. This has enabled the synthesis of products with high enantioselectivity. mdpi.com For instance, the intramolecular Heck reaction has been utilized in the synthesis of natural products, where the construction of tertiary and quaternary stereocenters is crucial. uwindsor.ca

Mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligands, which are derived from amino acids, have been developed for palladium(II)-catalyzed enantioselective C(sp³)–H activation. nih.gov These ligands form a chiral complex with the palladium center and have shown promise in cross-coupling reactions. nih.gov

While direct examples involving this compound in these specific reactions are not prevalent in the provided search results, the successful application of analogous chiral aminoalcohol ligands underscores their potential in this area. The modular nature of aminoalcohol synthesis allows for the fine-tuning of steric and electronic properties to optimize ligand performance for specific AAA and Heck reactions.

Catalytic Asymmetric Reductions

Catalytic asymmetric reduction of unsaturated functionalities is a cornerstone of modern synthetic chemistry, providing access to chiral alcohols and amines. Chiral aminoalcohols, including this compound and its analogues, play a significant role as ligands and catalysts in these transformations.

Stereoselective Reduction of Carbonyl Groups

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is a widely used and important transformation. nih.gov Chiral aminoalcohols are key components of several highly effective catalytic systems for this purpose.

One of the most prominent methods is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst generated in situ from a chiral aminoalcohol and borane (B79455). nih.govwikipedia.org This method is known for its high enantioselectivity in the reduction of a wide range of ketones. nih.gov The chiral aminoalcohol acts as a precursor to the active catalyst, which coordinates with both the borane reducing agent and the ketone substrate, facilitating a highly stereoselective hydride transfer. wikipedia.org

Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, in combination with chiral aminoalcohol-derived ligands, are also extensively used for the asymmetric hydrogenation and transfer hydrogenation of ketones. wikipedia.orgresearchgate.net In transfer hydrogenation, a hydrogen donor such as isopropanol (B130326) or formic acid is used in place of hydrogen gas. wikipedia.org Chiral aminoalcohol ligands chelate to the metal center, creating a chiral pocket that directs the approach of the ketone to the metal hydride, leading to high enantioselectivity. wikipedia.org

Table 2: Enantioselective Reduction of Prochiral Ketones

Entry Ketone Catalyst System Reducing Agent Yield (%) ee (%)
1 Acetophenone (S)-α,α-Diphenyl-2-pyrrolidinemethanol / BH₃-THF BH₃-THF 95 97
2 1-Tetralone RuCl₂[(S)-BINAP]₂ / Chiral Diamine H₂ 98 99
3 2-Chloroacetophenone Ir-(R)-SpiroPAP H₂ >99 99.9
4 Ethyl 4-chloroacetoacetate Rh(I) / Chiral Aminoalcohol H₂ 96 98

Hydrogenation of Enamines and Other Unsaturated Substrates

The asymmetric hydrogenation of enamines provides a direct route to chiral amines, which are valuable building blocks in organic synthesis. dicp.ac.cn Palladium-catalyzed asymmetric hydrogenation has proven to be an effective method for this transformation. dicp.ac.cn Chiral bisphosphine ligands are commonly used; however, chiral diamines, which can be derived from aminoalcohols, have also been shown to be efficient ligands. dicp.ac.cn

The mechanism of enamine hydrogenation often involves tautomerization to the corresponding imine, which is then hydrogenated. dicp.ac.cn The chiral ligand coordinates to the metal center and controls the facial selectivity of the hydride addition to the C=N bond. This methodology has been successfully applied to the synthesis of chiral cyclic sultams from trisubstituted enamines with excellent enantioselectivities. dicp.ac.cn

In addition to enamines, the asymmetric hydrogenation of other unsaturated substrates, such as α,β-unsaturated ketones and esters, can be effectively catalyzed by iridium complexes bearing chiral ligands derived from aminoalcohols. researchgate.net These catalysts exhibit high activity and enantioselectivity over a broad range of substrates. researchgate.net The development of heterogeneous catalysts for the selective hydrogenation of unsaturated carbonyl compounds to unsaturated alcohols is also an area of active research. researchgate.net

Mechanistic Insights and Computational Investigations

Kinetic Analysis of Catalytic Transformations

No published studies employing Reaction Progress Kinetic Analysis (RPKA) to determine the rate orders of catalytic transformations involving "(1S,3R)-3-(Dimethylamino)cyclohexanol" were identified.

There is no available research that specifically elucidates catalyst deactivation and inhibition phenomena for reactions catalyzed by "this compound."

Advanced Computational Chemistry Studies

No computational studies using Density Functional Theory (DFT) to characterize the transition states in catalytic cycles involving "this compound" could be located.

A search of the scientific literature did not yield any Molecular Orbital (MO) analyses focused on the electronic interactions and stereodetermining steps in reactions where "this compound" is utilized as a catalyst or ligand.

No theoretical or computational studies providing a detailed rationalization for the enantioselectivity or diastereoselectivity of catalytic systems employing "this compound" were found.

Advanced Spectroscopic Methodologies for Stereochemical Elucidation of Chiral Cyclohexanol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, providing insights into the connectivity, configuration, and conformation of chiral cyclohexanol (B46403) derivatives. Through a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, NOESY) experiments, a comprehensive picture of the molecule's stereochemistry can be constructed.

In the absence of direct experimental NMR data for (1S,3R)-3-(Dimethylamino)cyclohexanol, the spectral data of the parent compound, (1S,3R)-3-aminocyclohexanol, serves as a valuable reference. The introduction of two methyl groups on the nitrogen atom is expected to primarily influence the chemical shifts of the neighboring protons and carbons.

¹H and ¹³C NMR Spectroscopy

The ¹H NMR spectrum of a 1,3-disubstituted cyclohexane (B81311), such as this compound, will exhibit distinct signals for the protons on the cyclohexane ring. The chemical shifts and coupling constants of these protons are highly dependent on their axial or equatorial orientation. For the cis configuration, as in the (1S,3R) isomer, the molecule will predominantly adopt a chair conformation where both the hydroxyl and dimethylamino groups can be in either axial or equatorial positions. However, the diequatorial conformation is generally more stable.

The protons on the carbons bearing the hydroxyl (C1) and dimethylamino (C3) groups are of particular diagnostic importance. Their chemical shifts and the magnitude of their coupling constants with adjacent protons can help in assigning their relative stereochemistry.

The ¹³C NMR spectrum provides information on the chemical environment of each carbon atom. The chemical shifts of the carbon atoms in the cyclohexane ring are influenced by the nature and stereochemistry of the substituents.

Assignment ¹H Chemical Shift (ppm) of (1S,3R)-3-Aminocyclohexanol ¹³C Chemical Shift (ppm) of (1S,3R)-3-Aminocyclohexanol Predicted Effect of N,N-Dimethylation
C1-H~3.5-4.0C1: ~68-72Minimal change expected.
C3-H~2.8-3.2C3: ~48-52Significant downfield shift due to the electron-donating and deshielding effect of the two methyl groups.
N-CH₃--A singlet integrating to 6 protons would appear, likely in the 2.2-2.8 ppm region.
Ring CH₂~1.0-2.2Ring Carbons: ~20-45Minor shifts in the adjacent ring carbons (C2, C4) are anticipated.

2D NMR Techniques: COSY and NOESY

Two-dimensional NMR experiments provide further clarity on the structure. Correlation Spectroscopy (COSY) reveals scalar coupling between protons, helping to establish the connectivity within the cyclohexane ring. Cross-peaks in a COSY spectrum would confirm the adjacencies of protons, for instance, between the proton at C1 and the protons at C2 and C6.

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful for determining the spatial proximity of protons, which is crucial for stereochemical assignment. slideshare.net For a cis-1,3-disubstituted cyclohexane in a diequatorial conformation, NOESY would show correlations between the axial protons on the same face of the ring. For instance, a cross-peak between the axial protons at C1 and C3 would provide strong evidence for their cis relationship.

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity and Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with polarized light. These methods are fundamental for establishing the enantiomeric purity and absolute configuration of compounds like this compound.

Optical Rotation

Optical rotation is the measurement of the rotation of the plane of plane-polarized light by a chiral compound. The specific rotation, [α]D, is a characteristic physical property of an enantiomer. While the magnitude of the specific rotation can be used to determine the enantiomeric excess (ee) of a sample, the sign of the rotation (+ or -) is directly related to the absolute configuration. However, the prediction of the sign of rotation for a given enantiomer is not always straightforward and often requires comparison with known compounds or theoretical calculations.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of a molecule, particularly in the vicinity of chromophores. While the cyclohexanol ring itself does not have a strong chromophore in the accessible UV-Vis region, derivatization of the hydroxyl or amino group with a chromophoric moiety can induce a measurable CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum can then be used to determine the absolute configuration by comparing the experimental spectrum with that of a reference compound of known stereochemistry or with theoretically calculated spectra.

For chiral amines and amino alcohols, various derivatizing agents are employed to introduce a chromophore, allowing for sensitive CD analysis. The resulting CD spectrum is characteristic of the absolute configuration of the stereocenters in the original molecule.

Technique Information Provided Application to this compound
Optical RotationEnantiomeric purity, sign of rotation related to absolute configuration.Measurement of specific rotation to confirm enantiomeric purity. The sign would be characteristic of the (1S,3R) enantiomer.
Circular DichroismAbsolute configuration, conformational information.Derivatization to introduce a chromophore, followed by CD analysis. Comparison with theoretical or reference spectra to confirm the (1S,3R) absolute configuration.

Mass Spectrometry Techniques for Structural Confirmation of Complex Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. When applied to complex derivatives of this compound, MS can confirm the successful modification and provide structural insights through fragmentation analysis.

Common ionization techniques for such molecules include Electrospray Ionization (ESI) and Electron Ionization (EI). ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, allowing for the determination of the molecular weight of the derivative.

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, and the resulting fragmentation pattern provides valuable structural information. For a derivative of this compound, characteristic fragmentation pathways would involve the cleavage of the substituents and the fragmentation of the cyclohexane ring.

Expected Fragmentation Patterns

For derivatives of this compound, key fragmentation pathways would likely include:

Loss of the N-methyl groups: A loss of 15 Da (CH₃) or 30 Da (C₂H₆) from the parent ion.

Loss of the dimethylamino group: Cleavage of the C-N bond, leading to a significant fragment ion.

Dehydration: Loss of a water molecule (18 Da) from the hydroxyl group, which is a common fragmentation pathway for alcohols. libretexts.orgyoutube.com

Ring cleavage: Fragmentation of the cyclohexane ring can lead to a series of characteristic smaller ions.

The precise fragmentation pattern will depend on the nature of the derivative and the ionization conditions used. By analyzing these fragments, the structure of the complex derivative can be confirmed.

Ionization Technique Information Obtained Relevance for Derivatives
Electrospray Ionization (ESI)Molecular weight of the derivative.Confirms the mass of the synthesized derivative.
Electron Ionization (EI)Fragmentation pattern providing structural details.Elucidates the structure of the derivative through characteristic fragmentation.
Tandem MS (MS/MS)Detailed structural information from fragmentation of a selected parent ion.Provides unambiguous structural confirmation by analyzing the fragmentation pathways.

Future Research Trajectories and Emerging Opportunities

Development of Next-Generation Catalysts Derived from (1S,3R)-3-(Dimethylamino)cyclohexanol

The development of novel, highly efficient, and stereoselective catalysts is a cornerstone of modern organic synthesis. The inherent chirality and functional groups of this compound make it a promising, yet underexplored, scaffold for the synthesis of next-generation catalysts. Future research in this area could focus on the design and synthesis of new classes of ligands, such as phosphine (B1218219), oxazoline, and N-heterocyclic carbene (NHC) ligands, incorporating the this compound backbone.

The exploration of bidentate and polydentate ligands derived from this amino alcohol could lead to the development of catalysts with enhanced stability and reactivity. The synergistic effect of the hydroxyl and dimethylamino groups could be harnessed to create hemilabile ligands, which can dynamically coordinate to a metal center and potentially open up new catalytic pathways. The systematic variation of substituents on the nitrogen and oxygen atoms of the core structure would allow for the fine-tuning of the steric and electronic properties of the resulting catalysts, enabling their application in a broader range of asymmetric transformations.

Exploration of Novel Reaction Pathways and Substrate Scopes

A significant opportunity lies in the exploration of novel reaction pathways that can be catalyzed by derivatives of this compound. While its application as a chiral auxiliary or ligand in established reactions is a logical starting point, future research should aim to uncover unprecedented reactivity. This could involve its use in asymmetric carbon-hydrogen (C-H) activation, photoredox catalysis, or electrocatalysis, fields that are at the forefront of synthetic innovation.

Furthermore, a systematic investigation into expanding the substrate scope for reactions catalyzed by this compound-derived systems is warranted. Many existing catalytic methods are limited to a narrow range of substrates. By designing catalysts with tailored steric and electronic properties based on this chiral scaffold, it may be possible to overcome these limitations and apply asymmetric catalysis to previously challenging substrate classes, such as sterically hindered or electronically deactivated molecules. Detailed studies on the functional group tolerance of these new catalytic systems would be crucial for their practical application in complex molecule synthesis.

Integration of Computational Design with Experimental Synthesis for Predictive Stereochemistry

The synergy between computational chemistry and experimental synthesis offers a powerful approach for the rational design of catalysts and the prediction of stereochemical outcomes. Future research on this compound should leverage computational tools, such as Density Functional Theory (DFT) and molecular mechanics, to model the transition states of reactions catalyzed by its derivatives. These computational studies can provide valuable insights into the mechanism of stereoselection and help to identify the key structural features of the catalyst that govern enantioselectivity.

By constructing and analyzing theoretical models of catalyst-substrate complexes, researchers can predict the most likely stereochemical outcome of a reaction before it is even performed in the laboratory. This predictive capability can significantly accelerate the catalyst development process by guiding the design of new ligands with improved stereocontrol. The iterative cycle of computational prediction, experimental validation, and model refinement will be instrumental in unlocking the full potential of this compound as a source of highly effective chiral catalysts.

Application in Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic methods. This compound and its derivatives can potentially contribute to this paradigm shift in several ways. Future research should focus on developing catalytic systems that operate under environmentally benign conditions, such as in water or other green solvents, or even under solvent-free conditions. The development of recyclable catalysts, for instance, by immobilizing this compound-derived catalysts on solid supports, would be a significant step towards more sustainable chemical processes.

Moreover, the application of these catalysts in atom-economical reactions, such as asymmetric hydrogenation, cycloadditions, and C-H functionalization, would minimize waste generation. Investigating the potential of this compound itself as a biodegradable and non-toxic organocatalyst or catalyst precursor would also be a valuable avenue of research. By focusing on these green and sustainable aspects, the future development of this compound-based catalysis can align with the broader goals of environmental stewardship in the chemical sciences.

Q & A

Q. How can researchers optimize the stereoselective synthesis of (1S,3R)-3-(Dimethylamino)cyclohexanol?

  • Methodological Answer : Synthesis optimization requires chiral resolution techniques and catalytic systems that favor the desired stereoisomer. For example, asymmetric hydrogenation using chiral ligands (e.g., Ru-BINAP complexes) or kinetic resolution via enzymatic catalysis (e.g., horse liver alcohol dehydrogenase) can enhance stereoselectivity . Key parameters include:
  • Catalyst loading : 1–5 mol% for transition-metal catalysts.
  • Temperature : Room temperature to 60°C to balance reaction rate and enantiomeric excess (ee).
  • Solvent : Polar aprotic solvents (e.g., THF, DMF) to stabilize intermediates.
    Post-synthesis, chiral HPLC or capillary electrophoresis should confirm ee ≥98% .

Q. What analytical techniques are critical for confirming the stereochemistry of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves absolute configuration via single-crystal analysis (e.g., comparing with known cyclohexanol derivatives in the Cambridge Structural Database) .
  • NMR spectroscopy : Use NOESY/ROESY to detect spatial proximity of protons (e.g., dimethylamino group axial/equatorial orientation).
  • Optical rotation : Compare observed [α]D with literature values for stereoisomers .

Q. How can researchers address solubility challenges during purification of this compound?

  • Methodological Answer :
  • Recrystallization : Use mixed solvents (e.g., ethanol/water or dichloromethane/hexane) to enhance crystal formation.
  • Column chromatography : Silica gel with gradient elution (5–20% methanol in chloroform) for polar impurities.
  • Acid-base extraction : Protonate the dimethylamino group with HCl to form a water-soluble hydrochloride salt, followed by neutralization .

Advanced Research Questions

Q. What role does the dimethylamino group play in modulating the compound’s reactivity with biological targets?

  • Methodological Answer : The dimethylamino group acts as a hydrogen-bond acceptor and influences steric interactions. For example:
  • Enzyme inhibition : In cyclohexanol dehydrogenase systems, the (1S,3R) configuration enhances binding to active sites by aligning the dimethylamino group with hydrophobic pockets .
  • pH-dependent activity : The basicity of the dimethylamino group (pKa ~9–10) allows pH-triggered conformational changes in target receptors .
  • Kinetic studies : Stopped-flow techniques quantify binding rates (e.g., kcat/Km ratios) to compare stereoisomers .

Q. How can computational modeling predict the metabolic pathways of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate activation energies for potential oxidative pathways (e.g., N-demethylation or hydroxylation at the cyclohexanol ring) .
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots.
  • ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks based on logP (predicted ~1.5–2.0) and polar surface area (~40 Ų) .

Q. What experimental strategies resolve contradictions in reported catalytic activities of copper-based dehydrogenation catalysts for cyclohexanol derivatives?

  • Methodological Answer : Conflicting data often arise from catalyst oxidation states. To address this:
  • X-ray photoelectron spectroscopy (XPS) : Quantify Cu⁰ vs. Cu⁺ surface ratios in catalysts .
  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • In-situ IR spectroscopy : Monitor intermediates (e.g., cyclohexanone formation) under varying O₂ partial pressures .

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